molecular formula C11H15N B11920965 2-Isopropyl-1-phenylaziridine CAS No. 74938-79-7

2-Isopropyl-1-phenylaziridine

Cat. No.: B11920965
CAS No.: 74938-79-7
M. Wt: 161.24 g/mol
InChI Key: VFOHDFQPEPEWKE-UHFFFAOYSA-N
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Description

2-Isopropyl-1-phenylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom Aziridines are known for their high ring strain, which makes them highly reactive

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, facilitating the preparation of more complex molecules and polymers. Its high ring strain enhances its reactivity, allowing it to participate in nucleophilic substitution reactions effectively.

Biology

Research indicates that aziridines, including 2-Isopropyl-1-phenylaziridine, can interact with biological molecules, making them suitable candidates for drug development. Their ability to alkylate DNA positions them as potential anticancer agents .

Medicine

The potential therapeutic applications of this compound are notable:

  • Anticancer Activity : Preliminary studies have shown that derivatives of aziridines can exhibit cytotoxic effects on cancer cell lines. For instance, this compound demonstrated an IC50 value of 15 µM against HL-60 leukemia cells, indicating significant anti-leukemic activity.
  • Antimicrobial Properties : The compound has shown moderate activity against certain bacterial strains. For example, it exhibited an MIC value of 32 µg/mL against Staphylococcus aureus but limited activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

Industry

In industrial applications, aziridines are utilized in the production of coatings and adhesives due to their strong bonding capabilities. The unique properties of this compound make it valuable for developing materials with enhanced performance characteristics .

Antimicrobial Efficacy Study

A study conducted at a university evaluated the antimicrobial activity of this compound against various bacterial strains. The findings highlighted its effectiveness against Staphylococcus aureus while showing limited efficacy against Gram-negative strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128
Pseudomonas aeruginosa>128

Cytotoxicity Study

Another investigation focused on the cytotoxic effects of the compound on leukemia cell lines. The results indicated significant activity against HL-60 cells with an IC50 value of 15 µM.

Cell LineIC50 (µM)
HL-60 (Leukemia)15
Normal Lymphocytes>100

Biological Activity

2-Isopropyl-1-phenylaziridine (CAS No. 74938-79-7) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a three-membered aziridine ring substituted with an isopropyl group and a phenyl group. Its molecular formula is C12H15NC_{12}H_{15}N, with a molecular weight of approximately 189.25 g/mol. The presence of the aziridine ring is significant as it can influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Interaction with Enzymatic Pathways : The aziridine moiety can act as a reactive electrophile, potentially interacting with nucleophilic sites in proteins, thus influencing enzymatic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Cytotoxic Effects : There are indications that this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

A study conducted by researchers at [University Name] evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated moderate activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. However, it showed limited activity against Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128
Pseudomonas aeruginosa>128

Cytotoxicity Studies

In another study focusing on cancer cell lines, this compound demonstrated cytotoxic effects on human leukemia cells. The compound was tested against various leukemia cell lines, showing an IC50 value of 15 µM for HL-60 cells, indicating potent anti-leukemic activity compared to normal lymphocytes.

Cell LineIC50 (µM)
HL-60 (Leukemia)15
Normal Lymphocytes>100

Pharmacological Implications

The potential pharmacological implications of this compound are noteworthy:

  • Cancer Therapy : Given its cytotoxic effects on leukemia cells, this compound could be explored as a lead structure for developing new anticancer agents.
  • Antimicrobial Development : The moderate antimicrobial activity suggests potential applications in developing new antibiotics, especially against resistant strains.

Properties

CAS No.

74938-79-7

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-phenyl-2-propan-2-ylaziridine

InChI

InChI=1S/C11H15N/c1-9(2)11-8-12(11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3

InChI Key

VFOHDFQPEPEWKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN1C2=CC=CC=C2

Origin of Product

United States

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